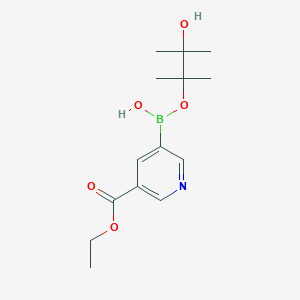

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

説明

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a useful research compound. Its molecular formula is C14H22BNO5 and its molecular weight is 295.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (commonly referred to as ETMN) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of ETMN, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₀BNO₄

- Molecular Weight : 277.13 g/mol

- CAS Number : 741709-57-9

- Structure : The compound features a dioxaborolane moiety which is known for its reactivity in organic synthesis and potential biological applications.

ETMN's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that ETMN exhibits antimicrobial properties against various bacterial strains. Its boron-containing structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Antiproliferative Effects : Research indicates that ETMN may inhibit the proliferation of certain cancer cell lines. The presence of the nicotinate group suggests potential interactions with nicotinic receptors or involvement in metabolic pathways related to cancer cell growth.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. This could lead to altered biochemical pathways that favor therapeutic outcomes in disease states.

Antimicrobial Activity

A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of ETMN against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

These results indicate that ETMN possesses significant antimicrobial activity, particularly against gram-positive bacteria.

Antiproliferative Effects

In vitro assays were conducted on human cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were measured to assess the compound's effectiveness:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 200 |

These findings suggest that ETMN may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

- Case Study on Antimicrobial Resistance : In a recent publication, researchers explored the potential of ETMN to combat multidrug-resistant strains of S. aureus. The study highlighted the compound's ability to restore sensitivity to beta-lactam antibiotics when used in combination therapies.

- Nicotinic Receptor Modulation : Another study investigated the effects of ETMN on nicotinic acetylcholine receptors (nAChRs). Results indicated that ETMN could modulate receptor activity, suggesting implications for neurological disorders where nAChR dysfunction is observed.

科学的研究の応用

Applications in Medicinal Chemistry

-

Antimicrobial Agents :

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has been explored for its potential as an antimicrobial agent. Research indicates that compounds with similar boronic acid functionalities exhibit activity against Gram-positive and Gram-negative bacteria. The incorporation of the nicotinic acid derivative may enhance the bioactivity and selectivity towards bacterial targets . -

Cancer Therapy :

The compound's ability to undergo Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex molecules that can be tested for anticancer properties. Boron-containing compounds have shown promise in targeting cancer cells by interfering with cellular processes involved in proliferation and survival .

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

This compound can be utilized as a boron source in Suzuki coupling reactions. This reaction is crucial for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals. The presence of the ethyl ester group facilitates the reaction conditions and improves yields . -

Synthesis of Heterocycles :

The compound serves as a versatile intermediate for synthesizing various heterocyclic compounds. Its reactivity allows for modifications that can lead to the development of new materials with specific electronic or optical properties .

Applications in Materials Science

-

Polymer Chemistry :

The incorporation of boronate esters into polymer backbones has been studied for developing smart materials with responsive properties. This compound can act as a cross-linking agent or a functional group within polymer matrices to enhance mechanical properties or introduce stimuli-responsiveness . -

Nanomaterials :

Research into nanocomposites has identified boron-containing compounds as potential candidates for enhancing the performance of nanomaterials used in electronics and photonics. The unique electronic properties imparted by boron can lead to improved conductivity and stability in various applications .

Case Studies

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical coupling partner in Suzuki-Miyaura reactions, facilitating the synthesis of biaryl and heterobiaryl structures.

Key Reaction Parameters

Mechanistic Insights

-

The boronic ester undergoes transmetallation with a palladium catalyst, transferring the aryl group to the metal center.

-

Base-assisted elimination of the boron-oxygen bond enables coupling with aryl halides.

-

Steric effects from the tetramethyl dioxaborolane group enhance regioselectivity in polyhalogenated substrates .

Ester Hydrolysis

The ethyl ester group undergoes saponification under basic conditions, yielding the corresponding carboxylic acid derivative.

Example Reaction

textEthyl nicotinate-boronate + LiOH·H₂O → Nicotinic acid-boronate + ethanol

Conditions :

This reaction retains the boronic ester functionality, enabling sequential coupling-hydrolysis strategies in multi-step syntheses .

特性

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-7-11(9-16-8-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGQTSJZFBTEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396831 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916326-10-8 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。